molecular formula C7H10N2 B033492 (2-Methylpyridin-4-yl)methanamine CAS No. 94413-70-4

(2-Methylpyridin-4-yl)methanamine

Cat. No. B033492
CAS RN: 94413-70-4
M. Wt: 122.17 g/mol
InChI Key: SYSGWPLRRPINQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridinyl compounds involves various chemical strategies. For instance, novel derivatives are designed to target specific receptors or for the development of drugs with antidepressant-like activity, indicating a robust methodology for creating compounds with potential therapeutic effects (Sniecikowska et al., 2019). Another approach is seen in the synthesis of metal complexes with pyridinyl derivatives, showing significant cytotoxic effects against cancer cell lines, demonstrating the diverse applications of pyridinyl methanamine derivatives in medicinal chemistry (Ferri et al., 2013).

Molecular Structure Analysis

Structural characterization of pyridinyl derivatives is crucial for understanding their chemical behavior. Techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry are employed to elucidate the molecular structure of these compounds, providing insights into their stability and reactivity (Shimoga, Shin, & Kim, 2018).

Chemical Reactions and Properties

Pyridinyl derivatives participate in a variety of chemical reactions, contributing to their versatility in synthetic applications. For example, the synthesis of complexes bearing pyridinyl derivatives as ligands for catalytic processes indicates their reactivity and potential in facilitating various chemical transformations (Kwon, Nayab, & Jeong, 2015).

Physical Properties Analysis

The physical properties of pyridinyl methanamine derivatives, such as solubility, stability, and crystal structure, are critical for their application in different fields. Studies reveal that these compounds exhibit promising drug-like properties, including high solubility and metabolic stability, which are essential for pharmaceutical applications (Sniecikowska et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards various substrates, binding affinity to certain receptors, and cytotoxic effects against cancer cell lines, highlight the potential of pyridinyl methanamine derivatives in medicinal chemistry and drug development. The diversity in their chemical behavior underlines the importance of detailed studies on their reactions and mechanisms (Ferri et al., 2013).

Scientific Research Applications

Catalysis and Material Science

  • Zinc(II) Complexes in Polymerization : Dichlorozinc complexes with iminopyridines, including a derivative similar to (2-Methylpyridin-4-yl)methanamine, have been synthesized and characterized. These complexes efficiently initiate the ring-opening polymerization of rac-lactide, indicating their potential as pre-catalysts for producing polylactide, a biodegradable polymer with applications in eco-friendly packaging and medical devices (Kwon, Nayab, & Jeong, 2015).

  • Photo-Induced Oxidation in Water : Complexes incorporating (2-Methylpyridin-4-yl)methanamine derivatives undergo photo-induced oxidation, enhancing the rate of electron transfer to oxygen. This activity suggests potential applications in photocatalysis, offering a method for utilizing solar energy in chemical transformations (Draksharapu, Li, Roelfes, & Browne, 2012).

Medicinal Chemistry

  • Antibacterial and Antifungal Activities : Derivatives of (2-Methylpyridin-4-yl)methanamine have shown promising antibacterial and antifungal properties. This includes compounds synthesized from 4-methoxyaniline, displaying activity against pathogenic strains, comparable to first-line drugs. These findings suggest potential for developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

  • Selective Fluorescence Enhancement for Copper Detection : A fluorescent indicator based on (2-Methylpyridin-4-yl)methanamine derivatives exhibits high selectivity for copper ions, with potential applications in environmental monitoring and living cell imaging. This selectivity could aid in detecting copper levels, important for understanding its role in biological systems and environmental pollution (Yang et al., 2016).

Safety And Hazards

The safety information available indicates that “(2-Methylpyridin-4-yl)methanamine” is potentially dangerous. It has hazard statements H301 and H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

(2-methylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-4-7(5-8)2-3-9-6/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSGWPLRRPINQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607145
Record name 1-(2-Methylpyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpyridin-4-yl)methanamine

CAS RN

94413-70-4
Record name 1-(2-Methylpyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylpyridin-4-yl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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